molecular formula C17H15N3O4S B10918005 1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10918005
M. Wt: 357.4 g/mol
InChI Key: FRPXJQAWWFYGCI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves several steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the methoxyethyl, phenyl, and sulfanyl groups. The synthetic routes typically involve:

    Cyclization Reactions: The formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

    Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions).

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Thioether-Containing Compounds: Compounds with a sulfanyl group, which may exhibit similar reactivity and biological activities.

    Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, which can participate in similar chemical reactions and have comparable applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H15N3O4S/c1-24-8-7-20-14-13(15(21)19-17(20)25)11(16(22)23)9-12(18-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,22,23)(H,19,21,25)

InChI Key

FRPXJQAWWFYGCI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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